

Application of Vanzacaftor in Cystic Fibrosis Organoid Studies: Notes and Protocols

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Compound of Interest

Compound Name: Vanzacaftor

Cat. No.: B12423676

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Introduction

Vanzacaftor (VX-121) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to address the underlying protein folding and trafficking defects caused by specific mutations in the CFTR gene.[1] In the context of cystic fibrosis (CF) therapy, **Vanzacaftor** is typically administered as part of a triple combination therapy, including a second corrector, tezacaftor, and a potentiator such as deutivacaftor or ivacaftor.[2][3] This combination therapy aims to restore the function of the CFTR protein by increasing the quantity of the protein at the cell surface and enhancing its channel-opening probability.[3][4]

Patient-derived organoids, particularly those derived from intestinal or nasal epithelia, have emerged as a pivotal preclinical model for evaluating the efficacy of CFTR modulators like **Vanzacaftor**. [1][5] These three-dimensional in vitro models faithfully recapitulate the patient-specific genotype and epithelial physiology, offering a platform for personalized medicine. The primary functional assay employed in these organoid studies is the Forskolin-Induced Swelling (FIS) assay, which provides a quantitative measure of CFTR function.[1][2][6]

These application notes provide a comprehensive overview of the use of **Vanzacaftor** in CF organoid studies, including detailed experimental protocols and a summary of quantitative data.

Data Presentation

The following tables summarize quantitative data from a comparative study of **Vanzacaftor**/Tezacaftor/Ivacaftor (VTI) and Elexacaftor/Tezacaftor/Ivacaftor (ETI) in patient-derived intestinal organoids. The data is presented as the Area Under the Curve (AUC) from Forskolin-Induced Swelling (FIS) assays, which reflects the total CFTR-mediated fluid secretion over the course of the experiment.

Table 1: Forskolin-Induced Swelling (AUC) in Patient-Derived Organoids Treated with VTI vs. ETI

Patient ID	Genotype	Treatment	Forskolin (μM)	AUC (Normalized Area Units)
Patient 1	F508del/F508del	VTI	5	Data to be populated from Zenodo dataset
Patient 1	F508del/F508del	ETI	5	Data to be populated from Zenodo dataset
Patient 2	F508del/Residual Function	VTI	5	Data to be populated from Zenodo dataset
Patient 2	F508del/Residual Function	ETI	5	Data to be populated from Zenodo dataset
Patient 3	F508del/F508del	VTI	1.25	Data to be populated from Zenodo dataset
Patient 3	F508del/F508del	ETI	1.25	Data to be populated from Zenodo dataset

Note: The data for this table will be extracted and compiled from the publicly available dataset on Zenodo, which compares VTI and ETI treatments in cystic fibrosis organoids.[\[7\]](#)

Table 2: Dose-Response of **Vanzacaftor** in Combination with Tezacaftor and Ivacaftor in Patient-Derived Organoids

Patient ID	Genotype	Vanzacaftor (μM)	Tezacaftor (μM)	Ivacaftor (μM)	Forskolin (μM)	AUC (Normalized Area Units)
Patient 4	F508del/F508del	2	3	3	5	Data to be populated from Zenodo dataset
Patient 4	F508del/F508del	0.2	3	3	5	Data to be populated from Zenodo dataset
Patient 4	F508del/F508del	0.02	3	3	5	Data to be populated from Zenodo dataset
Patient 5	F508del/G551D	2	3	3	5	Data to be populated from Zenodo dataset
Patient 5	F508del/G551D	0.2	3	3	5	Data to be populated from Zenodo dataset
Patient 5	F508del/G551D	0.02	3	3	5	Data to be populated from Zenodo dataset

Note: This table will be populated with data from the Zenodo dataset that investigates different concentrations of **Vanzacaftor** in the VTI combination.[\[7\]](#)

Experimental Protocols

Human Intestinal Organoid Culture from Rectal Biopsies

This protocol outlines the establishment of long-term 3D organoid cultures from patient-derived rectal biopsies.

Materials:

- Rectal biopsy specimen
- Chelation Buffer (e.g., 2 mM EDTA in PBS)
- Basement membrane matrix (e.g., Matrigel®)
- Complete organoid growth medium (including Wnt, R-spondin, Noggin, and EGF)
- 24-well culture plates

Procedure:

- Obtain rectal biopsies in a collection tube on ice.
- Wash the biopsies multiple times with ice-cold PBS.
- Incubate the biopsies in Chelation Buffer for 30-60 minutes on ice to release the intestinal crypts.
- Vigorously shake the tube to further dissociate the crypts.
- Collect the supernatant containing the crypts and centrifuge to pellet them.
- Resuspend the isolated crypts in the basement membrane matrix.
- Plate droplets of the crypt-matrix suspension into a pre-warmed 24-well plate.

- Allow the matrix to solidify at 37°C for 10-15 minutes.
- Add complete organoid growth medium to each well.
- Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.
- Passage the organoids every 7-10 days by mechanical disruption and re-plating in a fresh matrix.^[1]

Forskolin-Induced Swelling (FIS) Assay with Vanzacaftor Combination Therapy

This protocol describes the functional assessment of CFTR in response to the **Vanzacaftor** triple combination therapy.

Materials:

- Mature intestinal organoids
- 96-well imaging plates
- Basement membrane matrix
- Complete organoid growth medium
- **Vanzacaftor**, Tezacaftor, and Ivacaftor/Deutivacaftor stock solutions (in DMSO)
- Forskolin stock solution (in DMSO)
- Live-cell fluorescent dye (e.g., Calcein Green)
- Confocal microscope with live-cell imaging capabilities and environmental control (37°C, 5% CO₂)

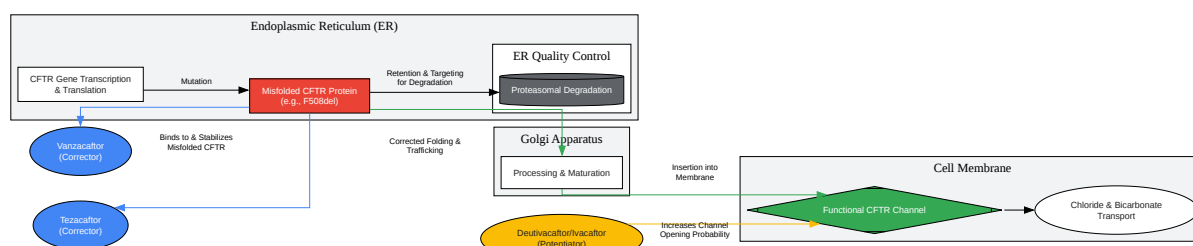
Procedure:

- Organoid Plating:

- Harvest mature organoids and mechanically disrupt them into smaller fragments.
- Seed 30-80 organoid fragments per well in a 96-well plate with a basement membrane matrix.
- Culture for 24 hours in complete organoid growth medium.[\[1\]](#)
- CFTR Modulator Treatment:
 - Prepare the **Vanzacaftor**/Tezacaftor corrector combination in a complete organoid growth medium. A typical concentration is 2-3 μ M for each compound, although a dose-response can be performed.[\[1\]](#)[\[7\]](#)
 - Include a vehicle control (e.g., DMSO) at the same final concentration as the drug-treated wells.
 - Pre-incubate the organoids with the corrector combination or vehicle for 18-24 hours at 37°C and 5% CO₂.[\[1\]](#)
- FIS Assay Execution:
 - On the day of the assay, add the CFTR potentiator (Ivacaftor or Deutivacaftor, typically at 3 μ M) to the appropriate wells.[\[1\]](#)
 - Stain the organoids with a live-cell fluorescent dye according to the manufacturer's instructions.
 - Place the 96-well plate in the pre-warmed (37°C) confocal microscope.
 - Acquire a baseline image (t=0).
 - Add forskolin to stimulate CFTR-mediated fluid secretion. A final concentration of 5 μ M is commonly used.
 - Acquire images of the organoids every 10-15 minutes for a total of 60-120 minutes.[\[1\]](#)
- Data Analysis:

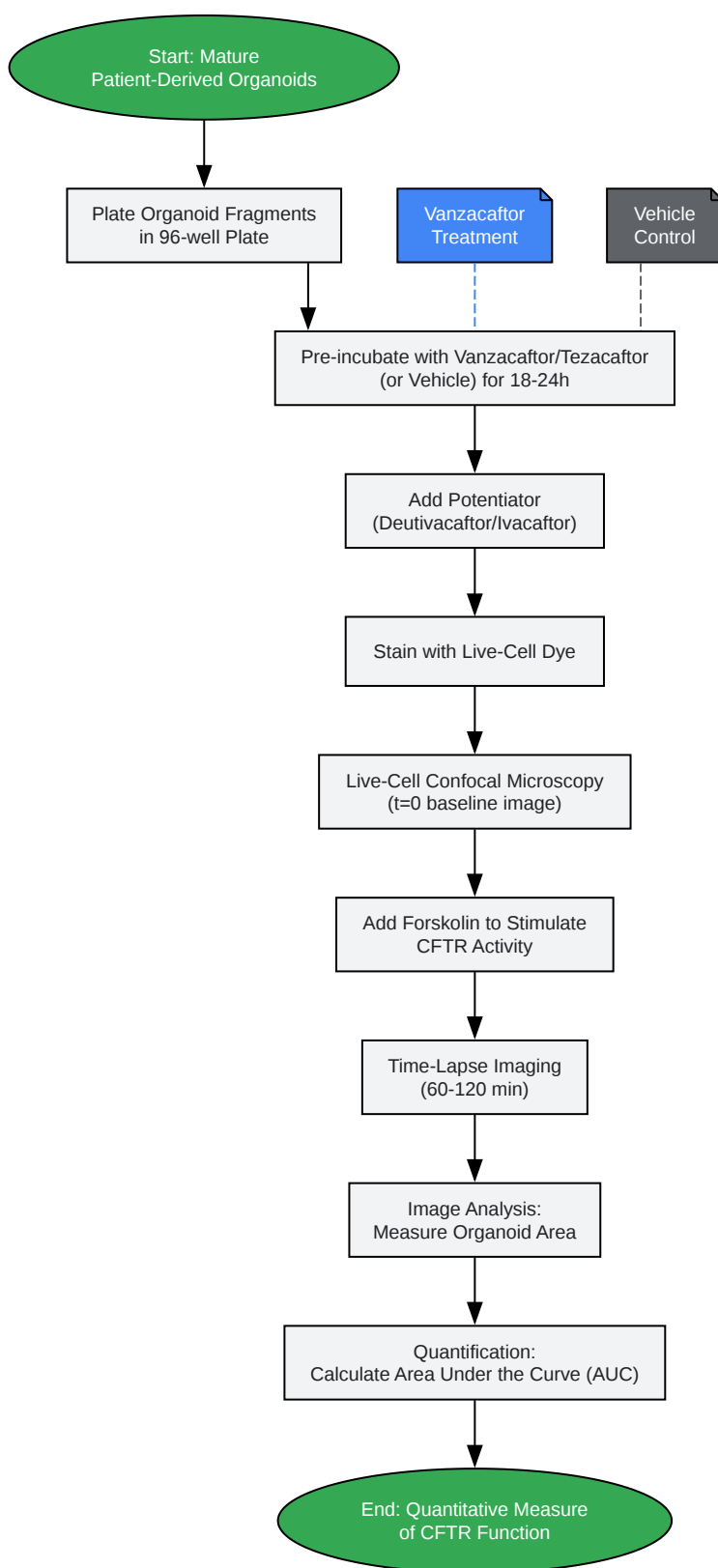
- Use image analysis software to measure the total fluorescent area of the organoids in each well at each time point.
- Normalize the organoid area at each time point to the area at t=0.
- Calculate the Area Under the Curve (AUC) for the normalized swelling over the entire time course.
- Compare the AUC values between the vehicle control and **Vanzacaftor** combination-treated wells to quantify the drug-induced restoration of CFTR function.[1]

Visualizations



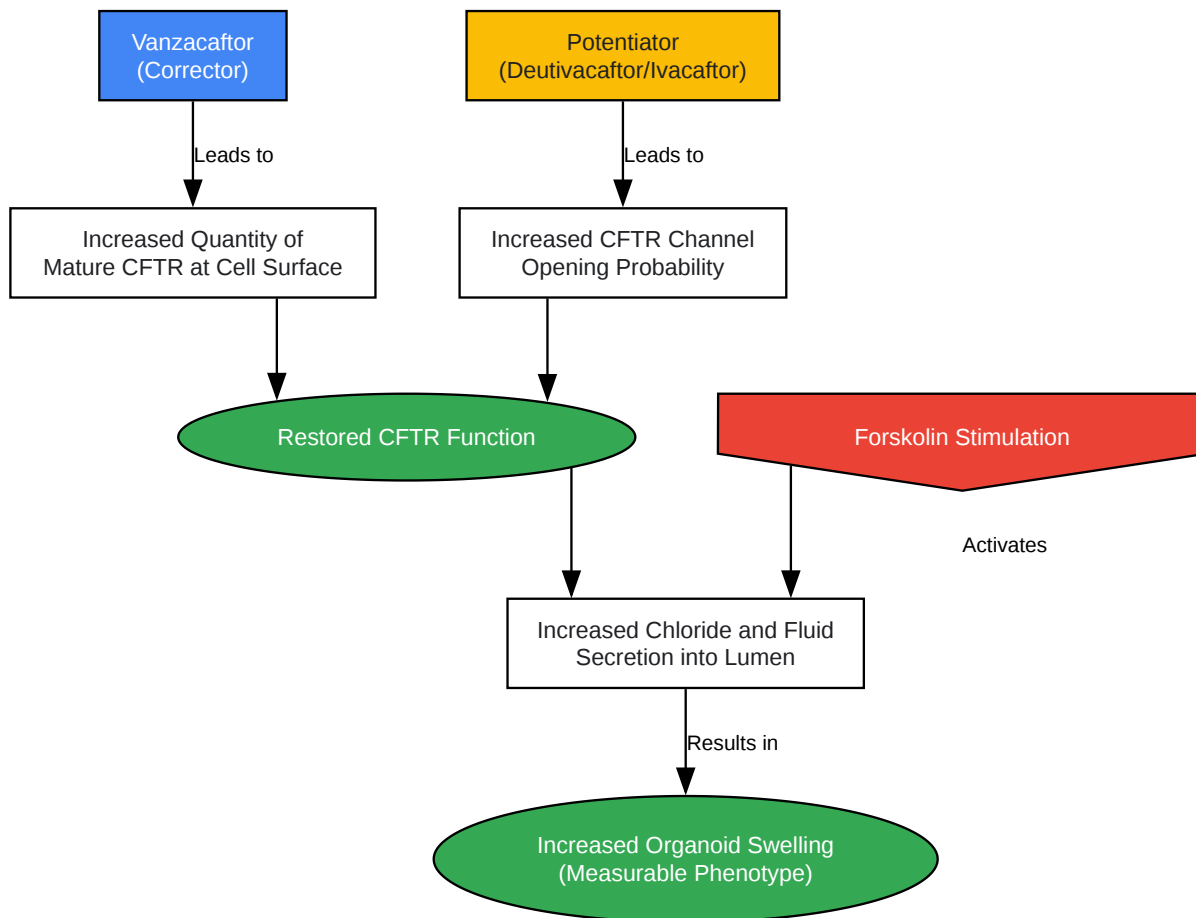
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Caption: Mechanism of action of **Vanzacaftor** triple combination therapy.



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Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.



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Caption: Logical relationship of **Vanzacaftor** action and organoid swelling.

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